molecular formula C16H11Cl2N3O3 B13766332 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one CAS No. 57059-34-4

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one

Cat. No.: B13766332
CAS No.: 57059-34-4
M. Wt: 364.2 g/mol
InChI Key: UYCMAQWEBUMMAV-UHFFFAOYSA-N
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Description

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetoxy group, a chlorophenyl group, and a diazepinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of acetic anhydride and trichloroacetonitrile for acetylation and chlorination reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one include other diazepinone derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further study and development .

Properties

CAS No.

57059-34-4

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydropyrido[3,2-e][1,4]diazepin-3-yl] acetate

InChI

InChI=1S/C16H11Cl2N3O3/c1-8(22)24-16-15(23)19-11-6-7-12(18)20-14(11)13(21-16)9-4-2-3-5-10(9)17/h2-7,16H,1H3,(H,19,23)

InChI Key

UYCMAQWEBUMMAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C(=N1)C3=CC=CC=C3Cl)N=C(C=C2)Cl

Origin of Product

United States

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